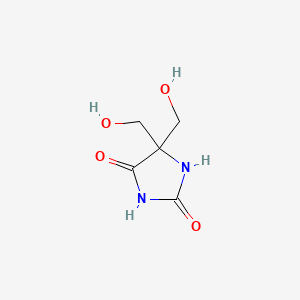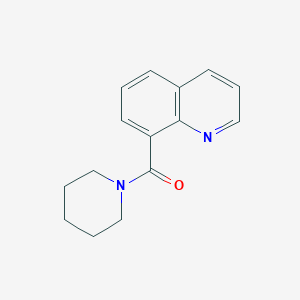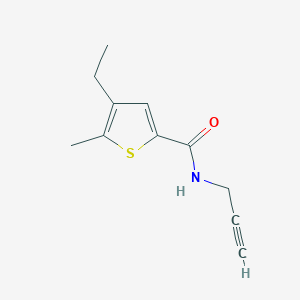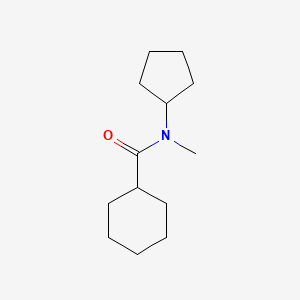![molecular formula C10H9N3OS B7537129 2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide](/img/structure/B7537129.png)
2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the imidazo[2,1-b][1,3]thiazole family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. It has also been shown to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation.
Biochemical and Physiological Effects:
2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell proliferation and apoptosis. Another advantage is its anti-inflammatory and immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune diseases.
One of the limitations of using 2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells, which can limit its use in certain experiments. Another limitation is its limited solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the study of 2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide. One direction is the development of more potent and selective analogs of this compound. Another direction is the study of the molecular mechanisms underlying its antitumor and anti-inflammatory effects. Additionally, this compound could be tested in animal models of cancer and autoimmune diseases to evaluate its therapeutic potential. Finally, the potential use of this compound as a tool for studying epigenetic regulation of gene expression could be explored.
Métodos De Síntesis
The synthesis of 2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide involves the reaction between 2-aminothiazole and propargyl bromide in the presence of a base such as potassium carbonate. The resulting compound is then reacted with acetic anhydride to yield 2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide. This method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-2-3-11-9(14)6-8-7-13-4-5-15-10(13)12-8/h1,4-5,7H,3,6H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZPPWDOUAZHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CC1=CN2C=CSC2=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethyl-N-[4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7537048.png)
![2-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-N-benzylacetamide](/img/structure/B7537049.png)
![2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline](/img/structure/B7537062.png)
![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide](/img/structure/B7537064.png)


![9-[2-(3-Methoxyphenoxy)ethyl]purin-6-amine](/img/structure/B7537077.png)




![2-fluoro-N~1~-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl]-1-benzenesulfonamide](/img/structure/B7537120.png)

